4-Formyl-2-methoxy-5-methylbenzonitrile

Inflammation Immunology GPCR Pharmacology

4‑Formyl‑2‑methoxy‑5‑methylbenzonitrile provides unmatched potency at the human FPR2 receptor (EC50 0.160 nM), delivering a 3000‑fold improvement over the des‑methyl analog. Its precisely balanced LogP (1.69) and PSA (50.09 Ų) enable drug‑like library synthesis, while the formyl group allows rapid hydrazone derivatization. With an established lack of CYP3A4 inhibition (>20 µM), it serves as an ideal negative control in DMPK assays. Choosing this specific substitution pattern ensures the potency, selectivity, and physicochemical profile required for reproducible inflammatory and immunomodulatory research.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8724305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxy-5-methylbenzonitrile
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C=O)OC)C#N
InChIInChI=1S/C10H9NO2/c1-7-3-8(5-11)10(13-2)4-9(7)6-12/h3-4,6H,1-2H3
InChIKeyLQRBUIXPVBUVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-2-methoxy-5-methylbenzonitrile: Procurement-Relevant Chemical Identity and Core Specifications


4-Formyl-2-methoxy-5-methylbenzonitrile (CAS 1255207-54-5) is a polyfunctional aromatic aldehyde within the benzonitrile class, characterized by a 2-methoxy, 5-methyl, and 4-formyl substitution pattern on the benzonitrile core. It is primarily utilized as a versatile synthetic building block and a key intermediate in medicinal chemistry research . Its molecular formula is C10H9NO2, with a molecular weight of 175.18 g/mol, a calculated LogP of 1.68778, and a polar surface area (PSA) of 50.09 Ų . It is typically supplied as a research compound with a standard purity of 95% .

Why Generic 4-Formylbenzonitrile Analogs Cannot Substitute for 4-Formyl-2-methoxy-5-methylbenzonitrile in Critical Applications


The precise 2-methoxy-5-methyl-4-formyl substitution pattern on the benzonitrile scaffold confers a distinct combination of physicochemical properties and target engagement profiles that are not replicated by simpler or more generic analogs. Substitution with the 2-methoxy-5-methylbenzonitrile core , the des-methyl 4-formyl-2-methoxybenzonitrile , or the parent 4-formylbenzonitrile results in significantly different LogP, polar surface area, and, critically, biological activity at therapeutically relevant targets like the Formyl Peptide Receptor 2 (FPR2). Simply interchanging with an in-class compound without this exact substitution pattern will lead to divergent molecular properties and, consequently, a loss of the specific potency and selectivity profile documented for this compound.

Quantitative Evidence Guide for Selecting 4-Formyl-2-methoxy-5-methylbenzonitrile


Potent FPR2 Agonist Activity: A Direct Head-to-Head Comparison with Des-Methyl Analog

4-Formyl-2-methoxy-5-methylbenzonitrile exhibits potent agonist activity at the human Formyl Peptide Receptor 2 (FPR2) with an EC50 of 0.160 nM [1]. This is in stark contrast to its des-methyl analog, 4-Formyl-2-methoxybenzonitrile, which demonstrates a substantially weaker EC50 of 470 nM in a comparable assay system [2].

Inflammation Immunology GPCR Pharmacology

Physicochemical Differentiation: Lipophilicity and PSA vs. Core Benzonitrile Analogs

The specific substitution pattern of 4-Formyl-2-methoxy-5-methylbenzonitrile results in a calculated LogP of 1.68778 and a polar surface area (PSA) of 50.09 Ų . This represents a distinct physicochemical profile compared to the core 2-Methoxy-5-methylbenzonitrile (LogP: 1.87528, PSA: 33.02 Ų) and the parent 4-Formylbenzonitrile (LogP: 1.11, PSA: 40.86 Ų) .

ADME Prediction Medicinal Chemistry Compound Library Design

Favorable Off-Target Selectivity Profile: Minimal CYP3A4 Inhibition

4-Formyl-2-methoxy-5-methylbenzonitrile demonstrates minimal inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with an IC50 greater than 20,000 nM [1]. This is a desirable property for reducing the risk of drug-drug interactions and provides a clear advantage over compounds with significant CYP inhibition.

Drug Metabolism Safety Pharmacology CYP450 Inhibition

Optimal Application Scenarios for Procuring 4-Formyl-2-methoxy-5-methylbenzonitrile


FPR2 Agonist Lead Optimization and Target Validation

Given its exceptional potency (EC50 0.160 nM) at the human FPR2 receptor [1], this compound is an ideal starting point for medicinal chemistry campaigns focused on developing novel FPR2 agonists for inflammatory and immunomodulatory therapies. Its use is warranted over the des-methyl analog due to the nearly 3000-fold increase in potency, which can significantly reduce compound requirements and costs for large-scale screening and in vivo proof-of-concept studies.

Building Block for Hydrazone Libraries with Tailored Lipophilicity

The compound's formyl group enables facile derivatization into hydrazones [1], a privileged scaffold in medicinal chemistry. The calculated LogP of 1.68778 and PSA of 50.09 Ų provide a balanced physicochemical starting point. Researchers can use this core to synthesize focused compound libraries with improved drug-likeness compared to libraries built on more lipophilic or less polar benzonitrile cores, as suggested by cross-study physicochemical comparisons [REFS-2, REFS-3].

Control Compound for CYP3A4 In Vitro Studies

Its established lack of CYP3A4 inhibition (IC50 > 20,000 nM) [1] makes 4-Formyl-2-methoxy-5-methylbenzonitrile a valuable negative control or a chemically inert tool compound in drug metabolism and pharmacokinetics (DMPK) assays. Researchers designing experiments to assess CYP450 liability of new chemical entities can procure this compound to establish baseline activity and validate assay conditions, reducing the risk of data misinterpretation due to assay interference.

Technical Documentation Hub

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